
N,N'-Dimethyl-N,N'-di-(2-acetoxyethyl)piperazinium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dimethyl-N,N’-di-(2-acetoxyethyl)piperazinium dichloride is a quaternary ammonium compound with a piperazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N,N’-di-(2-acetoxyethyl)piperazinium dichloride typically involves the reaction of piperazine with acetoxyethyl chloride in the presence of a base, followed by methylation. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The process may also include purification steps such as crystallization or distillation to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Dimethyl-N,N’-di-(2-acetoxyethyl)piperazinium dichloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions typically occur under controlled temperatures and may require catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperazine derivatives, while substitution reactions can produce various substituted piperazine compounds.
Wissenschaftliche Forschungsanwendungen
N,N’-Dimethyl-N,N’-di-(2-acetoxyethyl)piperazinium dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Medicine: It may be explored for its potential therapeutic effects and as a component in drug formulations.
Industry: The compound can be used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of N,N’-Dimethyl-N,N’-di-(2-acetoxyethyl)piperazinium dichloride involves its interaction with specific molecular targets. The compound can bind to cellular receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,N’-Dimethyl-N,N’-di-(2-acetoxyethyl)piperazinium dichloride include:
- N,N’-Dimethyl-N,N’-diethylpiperazinium dichloride
- N,N’-Dimethyl-N,N’-dihexylpiperazinium dichloride
- N,N’-Dimethyl-N,N’-di-(2-hydroxyethyl)piperazinium dichloride
Uniqueness
What sets N,N’-Dimethyl-N,N’-di-(2-acetoxyethyl)piperazinium dichloride apart is its specific acetoxyethyl functional groups, which confer unique chemical properties and potential applications. These functional groups may enhance the compound’s reactivity and interaction with biological targets, making it a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
40066-92-0 |
|---|---|
Molekularformel |
C14H28Cl2N2O4 |
Molekulargewicht |
359.3 g/mol |
IUPAC-Name |
2-[4-(2-acetyloxyethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]ethyl acetate;dichloride |
InChI |
InChI=1S/C14H28N2O4.2ClH/c1-13(17)19-11-9-15(3)5-7-16(4,8-6-15)10-12-20-14(2)18;;/h5-12H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
VTSYUNNBMWKYFR-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)OCC[N+]1(CC[N+](CC1)(C)CCOC(=O)C)C.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


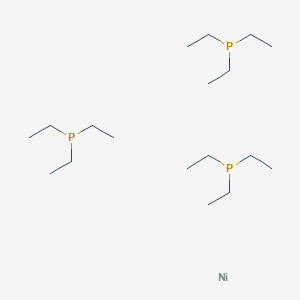
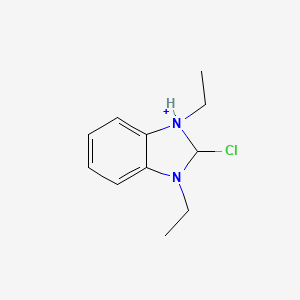

![Benzene, 1-methyl-4-[(phenylethynyl)seleno]-](/img/structure/B14663421.png)
![2,3,10,11-Tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline](/img/structure/B14663426.png)


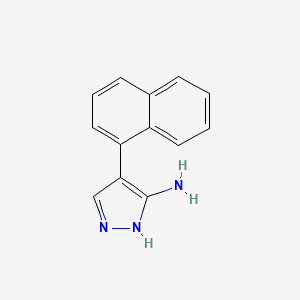

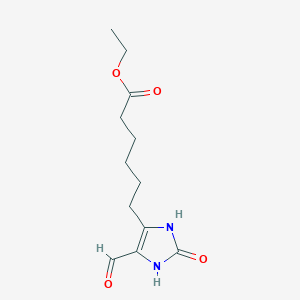
![Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14663478.png)

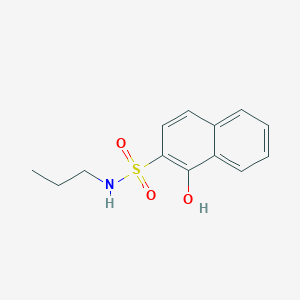
![Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl-](/img/structure/B14663498.png)
